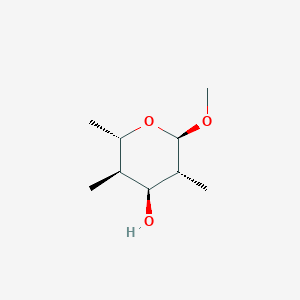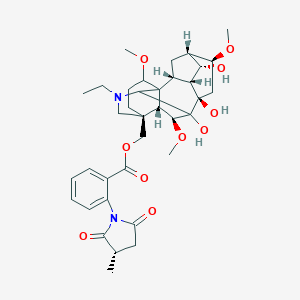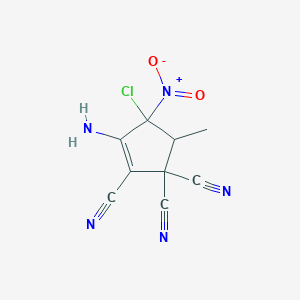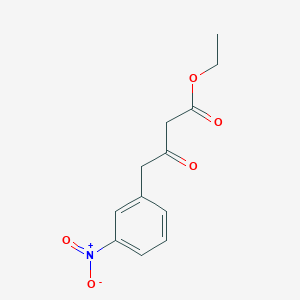
Ethyl 4-(3-nitrophenyl)-3-oxobutanoate
Übersicht
Beschreibung
Ethyl 4-(3-nitrophenyl)-3-oxobutanoate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various ethyl 3-oxobutanoate derivatives and their synthesis, molecular structures, chemical reactions, and physical and chemical properties. These derivatives are synthesized through different reactions, including Knoevenagel condensation and reactions involving diazoketoesters, and are characterized by spectral studies and X-ray diffraction .
Synthesis Analysis
The synthesis of ethyl 3-oxobutanoate derivatives is commonly achieved through Knoevenagel condensation reactions. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and its fluorine and methyl analogs were synthesized using this method with 4-chlorobenzaldehyde, 4-fluorobenzaldehyde, and 4-methylbenzaldehyde, respectively, in the presence of piperidine and trifluoroacetic acid under reflux conditions . Additionally, ethyl 4,4,4-trifluoro-3-oxobutanoate was used as a precursor for the synthesis of various fluorine-containing heterocycles .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed by spectral studies, including NMR and mass spectroscopy, and X-ray diffraction studies. For example, the structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was confirmed to crystallize in the monoclinic crystal system with a Z conformation about the C=C bond . Similar structural characterizations were performed for the fluorine and methyl analogs .
Chemical Reactions Analysis
The ethyl 3-oxobutanoate derivatives participate in various chemical reactions. For instance, ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with nitrostyrenes to afford dihydrofuran derivatives . Moreover, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is used for the synthesis of hydroxamic acids and ureas from carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of substituents like chloro, fluoro, and methyl groups can affect the compound's antimicrobial and antioxidant activities, as seen in the studies of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and its analogs . The introduction of trifluoromethyl groups can also lead to the formation of heterocycles with potential biological activities .
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties :
- A study investigated the antioxidant properties of 4-hydroxycoumarin derivatives, including Ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate, using an in vitro hypochlorous system. This derivative demonstrated scavenger activity at high concentrations, suggesting potential antioxidant applications (Stanchev et al., 2009).
Growth-Regulating Activity on Plants :
- Another study assessed the growth-regulating activity of 4-hydroxycoumarin derivatives on soybean plants. The derivative Ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate exhibited concentration-dependent growth-regulating activity, affecting plant growth and nitrogen-fixing capacity (Stanchev et al., 2010).
Synthesis of Chiral Tetronic Acid Derivatives :
- Research has been conducted on the asymmetric conjugate addition of Ethyl 4-chloro-3-oxobutanoate to nitroalkenes, resulting in chiral tetronic acid derivatives with excellent enantioselectivities. This indicates its use in synthesizing complex organic molecules (Yan et al., 2012).
Enzyme-Catalyzed Reduction in Organic Solvent-Water Systems :
- A study focused on the enzyme-catalyzed asymmetric reduction of Ethyl 4-chloro-3-oxobutanoate in an organic solvent-water system. This research contributes to understanding enzymatic reactions in non-aqueous environments (Shimizu et al., 1990).
Synthesis and Characterization of Novel Compounds :
- Ethyl 2-benzylidene-3-oxobutanoate, related to Ethyl 3-oxobutanoate, was used in the synthesis of novel pyrazole derivatives, showcasing its utility in the development of new chemical entities (Naveen et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-(3-nitrophenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-2-18-12(15)8-11(14)7-9-4-3-5-10(6-9)13(16)17/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKBATUYMHEXQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00309505 | |
| Record name | ethyl 4-(3-nitrophenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-nitrophenyl)-3-oxobutanoate | |
CAS RN |
116904-71-3 | |
| Record name | ethyl 4-(3-nitrophenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



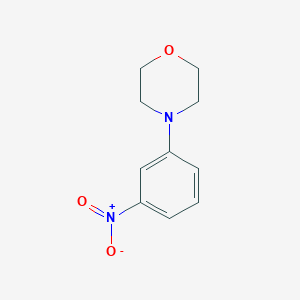
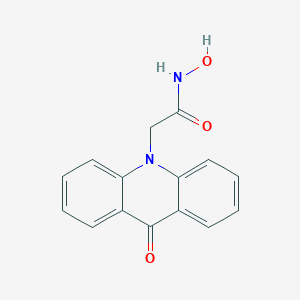
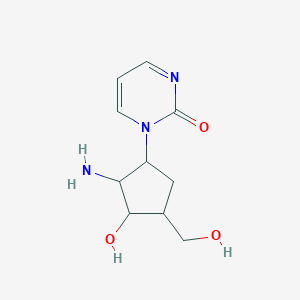
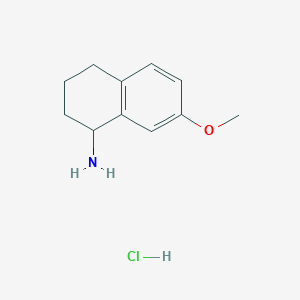
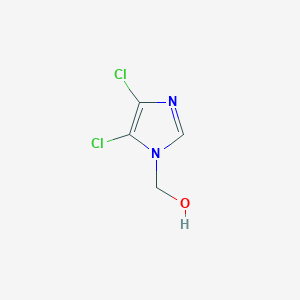
![Furo[3,2-c]pyridine-4-methanol](/img/structure/B53325.png)
![3-[2-Aminoethyl(methyl)amino]propan-1-ol](/img/structure/B53327.png)
